

Technical Guide: Chemical Properties of Monomethyl Auristatin E Intermediate-9

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-9*

Cat. No.: *B8566238*

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Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of this complex molecule involves a multi-step process with numerous intermediates. This guide provides a detailed overview of the chemical properties of a key precursor, **Monomethyl auristatin E intermediate-9**, scientifically known as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl) (methyl)amino)-3-methoxy-5-methylheptanoate.

Chemical Properties

A summary of the known chemical properties of **Monomethyl auristatin E intermediate-9** is presented below.

1. Deprotection of the Benzyloxycarbonyl (Cbz) Group:

- Reactants:
 - tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (MMAE intermediate-9)
 - Palladium on carbon (10% Pd/C)
 - Hydrogen gas (H₂)
 - Methanol (Solvent)
- Procedure:
 - Dissolve MMAE intermediate-9 in methanol.
 - Add a catalytic amount of 10% Palladium on carbon.
 - Subject the mixture to a hydrogen atmosphere (hydrogenation).
 - The reaction is monitored for the cleavage of the Cbz protecting group.
 - Upon completion, the catalyst is removed by filtration.
 - The solvent is evaporated to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate.

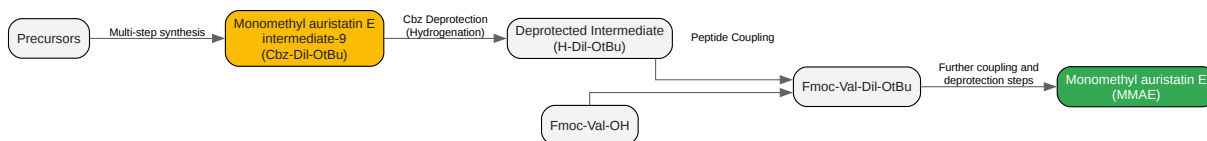
2. Coupling with Fmoc-L-Valine:

- Reactants:
 - tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate (deprotected intermediate-9)
 - Fmoc-L-Valine
 - Coupling agent (e.g., HATU, HBTU)

- Base (e.g., DIPEA, NMM)
- Aprotic solvent (e.g., DMF, DCM)
- Procedure:
 - Dissolve Fmoc-L-Valine in an appropriate aprotic solvent.
 - Add the coupling agent and the base to activate the carboxylic acid of Fmoc-L-Valine.
 - Add the deprotected intermediate-9 to the reaction mixture.
 - Stir the reaction at room temperature until completion, forming the peptide bond.
 - The product, the dipeptide fragment of MMAE, is then purified using standard chromatographic techniques.

Logical Relationship in MMAE Synthesis

The following diagram illustrates the position and transformation of **Monomethyl auristatin E intermediate-9** in the broader synthetic pathway of MMAE.

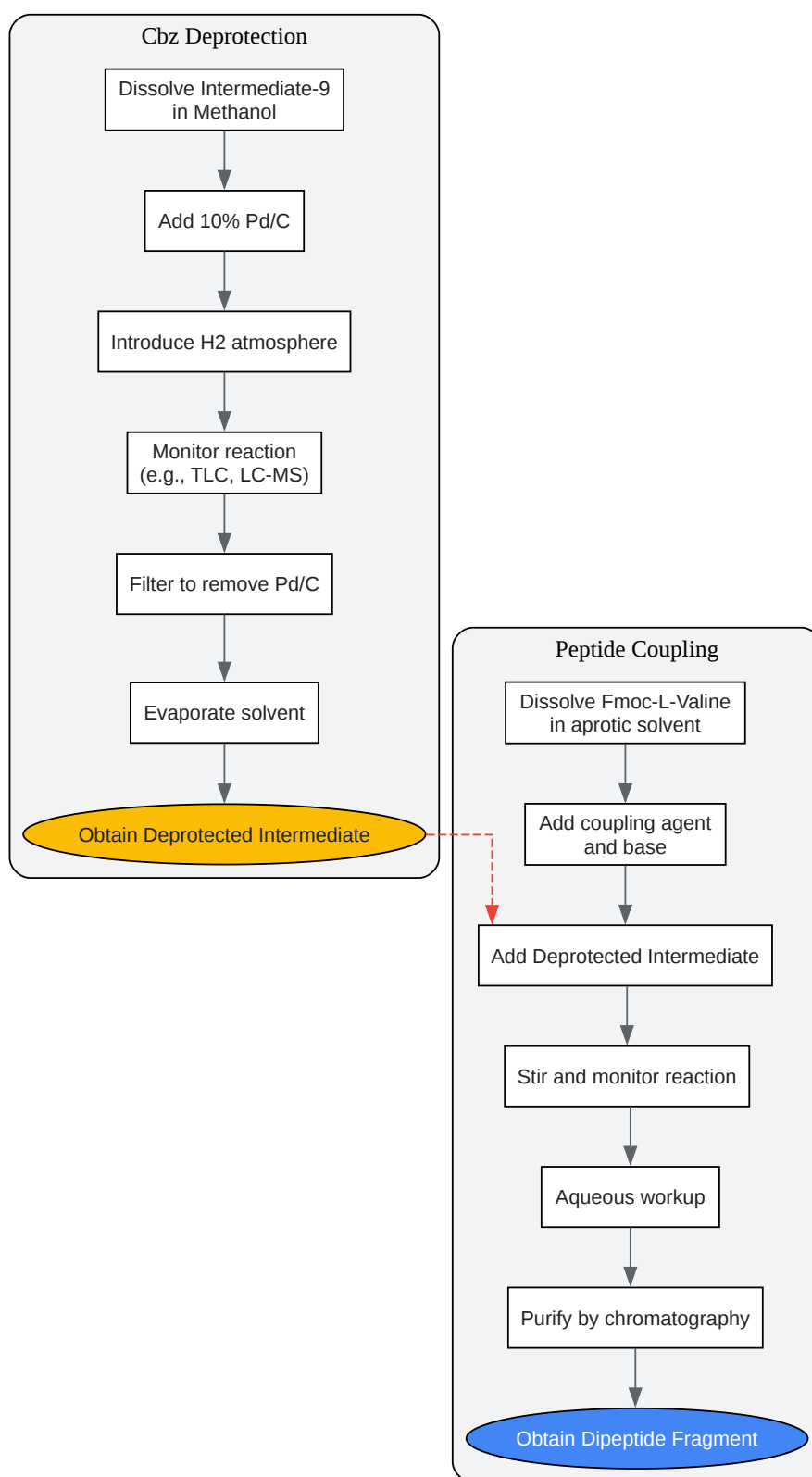


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Caption: Synthetic pathway of MMAE highlighting Intermediate-9.

Experimental Workflow for a Key Transformation

The workflow for the deprotection of intermediate-9 and subsequent peptide coupling is a critical sequence in the synthesis of MMAE.



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Caption: Workflow for deprotection and subsequent peptide coupling.

Stability and Reactivity

- **Stability:** As a Cbz-protected amine and a tert-butyl ester, **Monomethyl auristatin E intermediate-9** is relatively stable under standard laboratory conditions. It should be stored in a cool, dry place. The primary points of reactivity are the protecting groups.
- **Reactivity:**
 - **Cbz Group:** The benzyloxycarbonyl group is susceptible to cleavage under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst), which is the intended pathway for its removal in the MMAE synthesis. It can also be removed by strong acids, but this may also cleave the tert-butyl ester.
 - **Tert-butyl Ester:** The tert-butyl ester is stable to many reaction conditions but can be readily cleaved by strong acids such as trifluoroacetic acid (TFA) to reveal the carboxylic acid. This is typically done at a later stage in the synthesis of MMAE.

Conclusion

Monomethyl auristatin E intermediate-9 is a pivotal, protected amino acid derivative in the synthesis of the potent cytotoxic agent MMAE. Its strategic use of orthogonal protecting groups (Cbz and tert-butyl ester) allows for the sequential construction of the complex peptide backbone of MMAE. Understanding the chemical properties and reactivity of this intermediate is essential for the successful and efficient synthesis of MMAE for its use in antibody-drug conjugates.

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